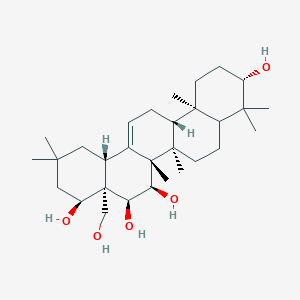
S-ethyl phenylthiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-ethyl phenylthiocarbamate, commonly known as EPTC, is a widely used herbicide that belongs to the thiocarbamate family. It is used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat. In Synthesis Method: EPTC is synthesized by reacting ethyl alcohol with carbon disulfide to form ethyl xanthate, which is then reacted with phenyl isothiocyanate to form EPTC. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. Scientific Research Application: EPTC has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds and is commonly used in crop production. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes. Mechanism of Action: EPTC works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is necessary for the synthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant. Biochemical and Physiological Effects: EPTC has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which are necessary for the growth and development of plants. It also disrupts the normal functioning of the cell membrane, leading to the leakage of cellular contents and ultimately the death of the plant. Advantages and Limitations for Lab Experiments: EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, it is important to note that EPTC can have adverse effects on the environment and should be used with caution. Future Directions: There are several future directions for research on EPTC. One area of research could focus on the development of new formulations of EPTC that are more environmentally friendly. Another area of research could focus on the use of EPTC in the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanisms of action of EPTC and its impact on the environment. In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, leading to the death of the plant. EPTC has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
特性
IUPAC Name |
S-ethyl N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPGRCJXRWBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)


